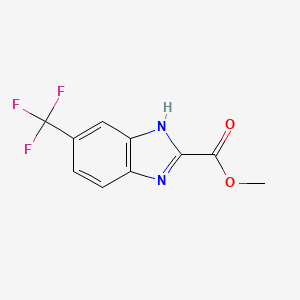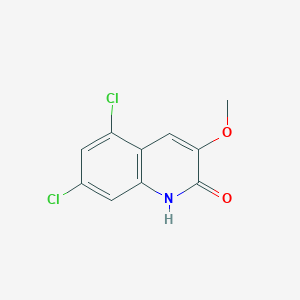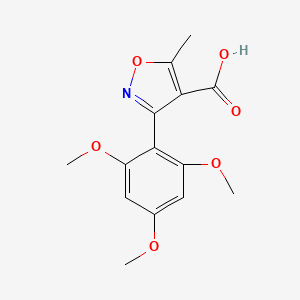![molecular formula C12H13NO5 B13679814 6,7,8-Trimethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13679814.png)
6,7,8-Trimethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7,8-Trimethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the benzoxazinone family This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring, and three methoxy groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8-Trimethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one typically involves the reaction of anthranilic acid derivatives with orthoesters in the presence of a catalyst such as acetic acid. This one-pot reaction is carried out in ethanol and can be enhanced using microwave conditions to improve yield and reaction time . Another method involves the reaction of N-phthaloylglycine with anthranilic acid in chloroform, followed by cyclization using cyanuric chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are crucial factors in scaling up the synthesis for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
6,7,8-Trimethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydro analogs.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the oxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinazolinone derivatives.
Reduction: Dihydro-4H-benzo[d][1,3]oxazin-4-ones.
Substitution: Various substituted benzoxazinone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its anticancer properties and ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 6,7,8-Trimethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The methoxy groups and the oxazine ring play a crucial role in its binding affinity and specificity. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolinone derivatives: These compounds share a similar core structure and exhibit a wide range of biological activities, including anticancer and antimicrobial properties.
Benzoxazine derivatives: Known for their use in polymer science and material engineering due to their thermal stability and mechanical properties.
Uniqueness
6,7,8-Trimethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one is unique due to the presence of three methoxy groups, which enhance its solubility and reactivity. This structural feature distinguishes it from other benzoxazinone and quinazolinone derivatives, providing it with unique chemical and biological properties.
Eigenschaften
Molekularformel |
C12H13NO5 |
|---|---|
Molekulargewicht |
251.23 g/mol |
IUPAC-Name |
6,7,8-trimethoxy-2-methyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C12H13NO5/c1-6-13-9-7(12(14)18-6)5-8(15-2)10(16-3)11(9)17-4/h5H,1-4H3 |
InChI-Schlüssel |
GKNFROIIDASAMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C(=C(C=C2C(=O)O1)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Fluoro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13679736.png)
![4-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13679739.png)
![2-Iodo-6-(trifluoromethyl)benzo[b]thiophene](/img/structure/B13679753.png)
![2-(3-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13679755.png)
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylate](/img/structure/B13679760.png)

![1-Methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol](/img/structure/B13679772.png)
![Ethyl 5-(Boc-Amino)-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13679777.png)
![Methyl 4-[(8-hydroxyoctyl)oxy]benzoate](/img/structure/B13679782.png)




